molecular formula C21H21ClN4O3 B2959481 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide CAS No. 1797732-42-3

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide

Cat. No.: B2959481
CAS No.: 1797732-42-3
M. Wt: 412.87
InChI Key: UPIJDKILIPXBCR-UHFFFAOYSA-N
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Description

“N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide” is a complex organic compound. It is related to a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . These compounds have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitors .


Synthesis Analysis

The synthesis of these compounds involves the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . This modification has been shown to display potent inhibitory activities toward GRK2 and 5 .

Mechanism of Action

Future Directions

The future research directions for this compound and related compounds could involve further exploration of their potential as inhibitors of GRK2 and 5 . This could include studies to optimize their potency and selectivity, as well as investigations of their therapeutic potential in models of cardiovascular disease .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-15-5-1-2-6-16(15)24-20(28)19(27)23-13-14-9-11-26(12-10-14)21-25-17-7-3-4-8-18(17)29-21/h1-8,14H,9-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIJDKILIPXBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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